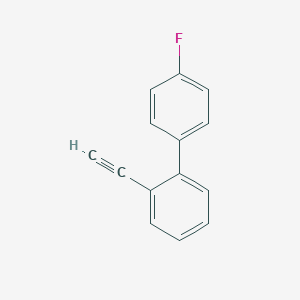

2-Ethynyl-4'-fluorobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-(4-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F/c1-2-11-5-3-4-6-14(11)12-7-9-13(15)10-8-12/h1,3-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQVNPZDTSUEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 Ethynyl 4 Fluorobiphenyl

1 Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. youtube.com For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -CF₃) at positions ortho and/or para to the leaving group. harvard.edulibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. stackexchange.com

In 2-ethynyl-4'-fluorobiphenyl, the fluorine atom is on a phenyl ring that is not substituted with any strong electron-withdrawing groups. The ethynylbiphenyl group itself is not a sufficiently powerful activator for traditional SNAr reactions. Therefore, displacing the fluoride (B91410) with common nucleophiles under standard conditions is expected to be very difficult.

However, modern synthetic methods have been developed to effect SNAr on non-activated or electron-neutral aryl fluorides. rsc.org These methods often employ specialized conditions, such as:

Photoredox Catalysis: Using light and a photocatalyst can generate a cation radical from the fluoroarene, making the ring highly susceptible to nucleophilic attack. nih.gov

Strongly Basic Conditions: Very strong bases can sometimes promote substitution through an elimination-addition (benzyne) mechanism, although this can lead to mixtures of regioisomers. youtube.com

Concerted SNAr: Some pathways may avoid the formation of a discrete Meisenheimer complex, proceeding through a concerted mechanism, which can lower the activation energy for unactivated substrates. harvard.edu

The rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group. wyzant.comyoutube.com The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack, which is why aryl fluorides are often more reactive than other aryl halides in activated SNAr systems. youtube.comstackexchange.comwyzant.com

A summary of SNAr reactivity for aryl fluorides is presented in the table below:

| Substrate Type | Typical Conditions | Mechanism | Reactivity |

|---|---|---|---|

| Activated Aryl Fluoride (e.g., with -NO₂) | Nucleophile (e.g., NaOMe), heat | Addition-Elimination (Meisenheimer complex) | High |

| Non-activated Aryl Fluoride | Standard nucleophilic conditions | N/A | Very Low / Unreactive |

| Non-activated Aryl Fluoride | Photoredox catalyst, light, nucleophile | Cation Radical-Accelerated SNAr | Moderate to Good |

Biphenyl (B1667301) Core Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The position of substitution on the biphenyl core of this compound is dictated by the directing effects of the existing substituents on each ring. wikipedia.orgcognitoedu.org

Ring A (Substituted with the 2-ethynyl group): This ring bears a 4'-fluorophenyl group at the C1 position and an ethynyl (B1212043) group at the C2 position.

4'-Fluorophenyl Group: As a phenyl substituent, it is weakly deactivating due to its inductive effect but directs incoming electrophiles to the ortho and para positions.

Ethynyl Group: This group is generally considered weakly deactivating towards electrophilic substitution. However, its π-system can help stabilize the cationic intermediate (arenium ion), making it an ortho, para-director.

Given the positions of the existing groups, the most likely sites for electrophilic attack are C4 and C6, which are para and ortho to the 4'-fluorophenyl group, respectively. Steric hindrance from the adjacent bulky phenyl ring may influence the ratio of products. latech.edu

Ring B (Substituted with the 4'-fluoro group): This ring has the 2-ethynylphenyl group at the C1' position and a fluorine atom at the C4' position.

2-Ethynylphenyl Group: This bulky substituent is a weak deactivator and an ortho, para-director.

Fluorine Atom: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because their lone pairs can donate electron density through resonance (+M), which stabilizes the ortho and para transition states. latech.eduorganicchemistrytutor.comlibretexts.org

Therefore, electrophilic substitution on this ring will be directed to the C2' and C6' positions (ortho to the fluorine) and the C3' and C5' positions (ortho to the 2-ethynylphenyl group). The deactivating nature of the fluorine atom suggests that this ring is less reactive towards EAS than the first ring.

Interactive Table: Directing Effects in this compound

| Ring | Substituent | Position | Electronic Effect | Directing Effect | Predicted Substitution Sites |

| Ring A | 4'-Fluorophenyl | C1 | Weakly Deactivating (-I) | ortho, para | C2, C4, C6 |

| Ring A | Ethynyl | C2 | Weakly Deactivating | ortho, para | C1, C3 |

| Combined (Ring A) | C4, C6 (most likely) | ||||

| Ring B | 2-Ethynylphenyl | C1' | Weakly Deactivating (-I) | ortho, para | C2', C4', C6' |

| Ring B | Fluorine | C4' | Deactivating (-I > +M) | ortho, para | C3', C5' |

| Combined (Ring B) | C3', C5' (most likely) |

The aromatic rings of this compound can potentially participate in oxidative coupling reactions, which forge new carbon-carbon bonds without pre-functionalization of the substrates. researchgate.netchemrxiv.org These reactions can proceed either intramolecularly or intermolecularly and are often promoted by transition metal catalysts or oxidizing agents. nih.govchemrxiv.org

Intramolecular Cyclization: The ethynyl group is positioned ortho to the second phenyl ring, creating the potential for intramolecular cyclization under thermal or catalytic conditions. nih.gov Theoretical studies on the parent 2-ethynylbiphenyl have shown that high-temperature rearrangement can lead to the formation of polycyclic aromatic hydrocarbons like phenanthrene (B1679779). nih.gov A similar pathway could be envisioned for this compound, where the ethynyl group reacts with the adjacent ring to form a fluorinated phenanthrene derivative. Such cyclizations can also be induced by electrophilic reagents like iodine monochloride (ICl). nih.gov

Intermolecular Coupling: This process would involve the coupling of two molecules of this compound to form a more complex dimeric structure. Achieving selective intermolecular cross-coupling can be challenging, often facing competition from homocoupling and intramolecular side reactions. chemrxiv.org Reagents like iron(III) chloride (FeCl₃) are commonly used to facilitate such transformations. researchgate.net

Mechanistic Aspects of Biotransformation Pathways

The biotransformation of xenobiotics like this compound is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in liver microsomes. capes.gov.brnih.gov These enzymes catalyze oxidative reactions, including the hydroxylation of aromatic C-H bonds. nih.gov

Studies on the metabolism of various fluorinated biphenyls have shown that para-hydroxylation is often the preferred metabolic route. capes.gov.brnih.govsigmaaldrich.com For this compound, several potential hydroxylated metabolites could be formed through C-H bond activation on either aromatic ring. The fungus Cunninghamella elegans, often used as a model for mammalian drug metabolism, is known to transform fluorobiphenyls into various mono- and dihydroxylated products. nih.govresearchgate.net

However, a key metabolic pathway for related compounds involves the oxidation of the ethynyl group itself, rather than the aromatic rings. nih.govnih.gov This suggests that while aromatic hydroxylation is possible, it may not be the primary metabolic fate of this compound.

A significant biotransformation pathway for compounds containing an ethynyl group involves its oxidation and subsequent rearrangement to form a highly reactive ketene (B1206846) intermediate. nih.gov Ketenes (R₂C=C=O) are valuable but unstable intermediates in organic synthesis. nih.govresearchgate.netcardiff.ac.uk

In vitro and in vivo metabolism studies on the structurally similar compound 4'-ethynyl-2-fluorobiphenyl revealed that the major metabolic pathway involves microsomal oxidation of the C-H bond of the ethynyl moiety. nih.gov This initial hydroxylation is followed by a rapid rearrangement to yield a highly reactive 2-fluoro-4'-biphenylylketene intermediate. nih.gov This ketene can then be trapped by water to form the corresponding carboxylic acid, (2-fluoro-4'-biphenylyl)acetic acid, which was identified as the main metabolite. nih.gov

Applying this precedent to this compound, a similar mechanistic pathway is highly probable.

Proposed Biotransformation Pathway:

Microsomal Oxidation: The terminal hydrogen of the ethynyl group is hydroxylated by a CYP enzyme.

Rearrangement: The resulting unstable intermediate rearranges to form (4'-fluoro-[1,1'-biphenyl]-2-yl)ketene.

Hydrolysis: The reactive ketene intermediate is rapidly hydrolyzed by water to produce (4'-fluoro-[1,1'-biphenyl]-2-yl)acetic acid.

| Step | Reaction | Intermediate/Product |

| 1 | Microsomal C-H Hydroxylation | Unstable hydroxylated alkyne |

| 2 | Tautomeric Rearrangement | (4'-fluoro-[1,1'-biphenyl]-2-yl)ketene |

| 3 | Hydrolysis | (4'-fluoro-[1,1'-biphenyl]-2-yl)acetic acid |

Advanced Spectroscopic and Analytical Characterization of 2 Ethynyl 4 Fluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 2-Ethynyl-4'-fluorobiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and acetylenic regions. The eight aromatic protons, distributed across the two phenyl rings, typically appear as complex multiplets in the downfield region of the spectrum, generally between 7.0 and 7.8 ppm. oregonstate.educompoundchem.com The specific chemical shifts and coupling patterns are dictated by the substitution pattern on each ring. The single acetylenic proton (≡C-H) is expected to resonate as a sharp singlet further upfield, typically in the range of 2.5-3.5 ppm. compoundchem.com The integration of these signals would confirm the presence of eight aromatic protons and one acetylenic proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.0 - 7.8 | Multiplet (m) | 8H |

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The spectrum will display signals for the 14 distinct carbon atoms. The two carbons of the ethynyl (B1212043) group are expected in the range of 80-95 ppm. The twelve aromatic carbons will appear in the typical downfield region of approximately 115-145 ppm.

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. rsc.orgmagritek.com The carbon directly bonded to the fluorine atom (C-4') will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. magritek.com Carbons that are two (C-3', C-5'), three (C-2', C-6'), and even four bonds away from the fluorine atom will also exhibit splitting, albeit with progressively smaller coupling constants (²JCF, ³JCF, ⁴JCF), providing definitive evidence for the fluorine's position. magritek.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|

| Aromatic C-F | 160 - 165 | ¹JCF ≈ 245 Hz |

| Aromatic C-H / C-C | 115 - 145 | ²JCF, ³JCF, ⁴JCF observed |

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comhuji.ac.il The spectrum for this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic environment. biophysics.org For a fluorine atom on an aromatic ring, the chemical shift is typically observed in the range of -100 to -120 ppm relative to a CFCl₃ standard. colorado.edu This distinct chemical shift confirms the presence of the fluorine atom and its attachment to the biphenyl (B1667301) system, providing valuable data for both structural confirmation and for studying electronic perturbations within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between adjacent protons within the ethynyl-substituted phenyl ring and within the fluoro-substituted phenyl ring, confirming the intra-ring proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). epfl.ch This allows for the direct assignment of protonated carbon signals based on the already assigned proton spectrum.

Table 3: Expected Key 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Connectivity of protons on each aromatic ring. |

| HSQC | ¹H ↔ ¹³C (¹J) | Direct one-bond connections between protons and their attached carbons. |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | Connectivity between the two phenyl rings and between the ethynyl group and its ring. Assignment of quaternary carbons. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of a compound's elemental composition from its exact mass. nih.gov For this compound, HRMS provides an experimental mass that can be compared against the theoretically calculated exact mass, thereby confirming the molecular formula.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₉F |

The experimentally determined mass from an HRMS analysis would be expected to match this calculated value with very low error, providing strong evidence for the C₁₄H₉F formula and ruling out other potential formulas with the same nominal mass.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.cz The IR spectrum of this compound would display several key absorption bands that are diagnostic for its structure.

The most characteristic peaks include the sharp ≡C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹ and the C≡C triple bond stretch, which is weaker and appears in the 2100-2260 cm⁻¹ region. libretexts.orgyoutube.com The aromatic nature of the compound is confirmed by C=C stretching vibrations within the rings (around 1450-1600 cm⁻¹) and aromatic C-H stretching peaks just above 3000 cm⁻¹. vscht.cz Additionally, a strong absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Sharp, Medium |

| C≡C Stretch | Alkyne | 2100 - 2260 | Weak to Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural features: the terminal alkyne, the fluorinated biphenyl system, and aromatic C-H bonds.

Key expected vibrational modes include the sharp and intense C≡C-H stretching vibration of the terminal alkyne, typically observed around 3300 cm⁻¹. The C≡C triple bond stretch itself is expected to appear as a weaker absorption in the 2100-2140 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce a series of peaks in the 1450-1600 cm⁻¹ range. The C-F stretching vibration of the fluorobiphenyl moiety is expected to give a strong absorption in the 1100-1250 cm⁻¹ region. Finally, C-H out-of-plane bending vibrations would provide information about the substitution pattern of the aromatic rings, with characteristic bands typically appearing in the 690-900 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Sharp, Strong |

| Alkyne | C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Aromatic | C-H Stretch | >3000 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aryl-Fluoride | C-F Stretch | 1100 - 1250 | Strong |

| Aromatic | C-H Out-of-plane Bend | 690 - 900 | Medium to Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For this compound, the most prominent peak in the Raman spectrum is expected to be the C≡C stretching vibration of the ethynyl group, typically appearing as a strong, sharp band in the 2100-2140 cm⁻¹ region. This is in contrast to its often weak appearance in the IR spectrum. The symmetric stretching vibrations of the aromatic rings are also expected to be strong in the Raman spectrum, particularly the "ring breathing" modes. For biphenyl and its derivatives, characteristic peaks are often observed around 1280 cm⁻¹ and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic rings will also be visible.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing the two phenyl rings and the ethynyl group, is expected to result in strong UV absorption. The primary electronic transitions will be π → π* transitions. The biphenyl moiety itself typically shows a strong absorption band around 250 nm. The addition of the ethynyl group extends the conjugation, which is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) to a longer wavelength, likely in the 260-290 nm range. The fluorine substituent is not expected to significantly alter the λmax but may influence the fine structure of the absorption bands.

Table 2: Predicted UV-Vis Spectroscopy Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|---|---|

| Ethynyl-Biphenyl | π → π* | 260 - 290 |

Fluorescence Spectroscopy (if applicable)

Many conjugated aromatic compounds exhibit fluorescence. It is plausible that this compound would be fluorescent upon excitation at its UV absorption maximum. If fluorescent, the emission spectrum would be expected at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield and fluorescence lifetime would be dependent on the rigidity of the molecule and the presence of any quenching groups. However, without experimental data, the fluorescent properties of this specific compound remain speculative.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique could provide precise information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. In many biphenyl derivatives, this dihedral angle is non-zero due to steric hindrance between the ortho-hydrogens. The crystal packing would reveal intermolecular interactions, such as π-π stacking or C-H···F hydrogen bonds, which influence the solid-state properties of the material. While crystal structure data for the parent 4-fluorobiphenyl (B1198766) is available in the Crystallography Open Database, showing a P b c n space group, the specific crystal structure of this compound has not been reported. nih.gov

Table 3: Hypothetical X-ray Diffraction Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |

| Dihedral Angle (Phenyl-Phenyl) | Twist between the aromatic rings |

| Intermolecular Interactions | e.g., π-π stacking, C-H···F bonds |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the nonpolar this compound from more polar or less polar impurities. Detection would typically be performed using a UV detector set at the λmax of the compound. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) , coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, provided the compound is thermally stable and volatile. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. GC-MS would not only provide information on purity but also confirm the molecular weight and fragmentation pattern of the compound, aiding in its identification. For instance, 2-fluorobiphenyl, a related compound, is often used as an internal standard in GC-MS analysis of environmental pollutants. sigmaaldrich.com

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 4 Fluorobiphenyl

Conformational Analysis and Torsional Energetics of the Biphenyl (B1667301) Linkage

Computational methods are essential for mapping the potential energy surface as a function of this dihedral angle. For biphenyl itself, the minimum energy conformation occurs at a dihedral angle of approximately 44°, with rotational barriers at 0° (planar) and 90° (perpendicular). nih.gov For 2-Ethynyl-4'-fluorobiphenyl, the substitution pattern will influence this profile. The ethynyl (B1212043) group at the 2-position introduces significant steric bulk, which is expected to increase the equilibrium dihedral angle and the rotational energy barrier compared to unsubstituted biphenyl. Conformational analysis helps identify the most stable conformers and the energy required to interconvert between them. nih.govrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.govacs.orgnih.gov

NMR Chemical Shifts : Theoretical calculations can predict proton (¹H) and carbon (¹³C) NMR chemical shifts. For fluorinated aromatic compounds, predicting fluorine (¹⁹F) NMR shifts is also of great interest. researchgate.netnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT functionals like B3LYP, can provide reliable predictions. liverpool.ac.uk However, calculated values often require scaling to match experimental results, and scaling factors have been developed for various levels of theory. nih.gov For ¹⁹F shifts in particular, predictions with a maximum deviation of around 6.5 ppm from experimental values can be achieved. researchgate.netnih.gov

Vibrational Frequencies : Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These calculations not only help in assigning experimental spectral peaks but also confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). chemrxiv.orgresearchgate.net DFT calculations often overestimate vibrational frequencies, so the results are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net For a molecule like this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, the C≡C stretching of the ethynyl group, and the C-F stretching frequency.

Table 3: Typical Calculated Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Typical Calculated Wavenumber (cm⁻¹) (Unscaled) | Vibrational Mode |

| Aromatic C-H | 3100 - 3200 | Stretching |

| Ethynyl C≡C | 2150 - 2250 | Stretching |

| Aromatic C=C | 1500 - 1650 | Stretching |

| C-F | 1100 - 1250 | Stretching |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity or Physical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure. researchgate.netnih.govnih.gov QSPR models build a mathematical relationship between calculated molecular descriptors and an experimental property. nih.govnih.gov

For this compound, QSPR models could be developed to predict various properties:

Chemical Reactivity : Descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies, atomic charges, and Fukui functions, can be used to model reactivity in specific reactions. researchgate.net

Physical Properties : Properties like polarity (dipole moment), electron affinity, and ionization potential can be correlated with structural and electronic descriptors. A computational study on chlorinated biphenyls, for example, found a good correlation between the molecular electrostatic potential (MEP) and the substitution pattern. nih.gov

The development of a QSPR model involves calculating a wide range of descriptors for a series of related molecules and then using statistical methods, like multiple linear regression (MLR), to create a predictive equation. nih.govaidic.it These models are valuable for screening new compounds and prioritizing synthetic targets with desired properties.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules like this compound. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and the intricate dance of intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred shapes (conformations) of a molecule and how it interacts with its neighbors in different environments.

MD simulations can further elucidate the dynamic equilibrium between different conformations by exploring the potential energy surface. By simulating the molecule in a solvent, for instance, it is possible to observe how interactions with solvent molecules influence the distribution of torsional angles. These simulations can provide insights into the population of different conformers at a given temperature, offering a more realistic picture than static quantum chemical calculations.

Intermolecular interactions are crucial for understanding the condensed-phase behavior of this compound, including its crystal packing and liquid crystalline properties, if any. MD simulations, often in conjunction with quantum mechanical calculations, can characterize the nature and strength of these interactions. For this compound, several types of non-covalent interactions are anticipated:

π-π stacking: The aromatic phenyl rings can stack on top of each other, a common interaction in aromatic systems. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) can be explored through simulations.

Hydrogen bonding: While a classic hydrogen bond donor is absent, the acidic acetylenic proton of the ethynyl group can act as a weak hydrogen bond donor to an electron-rich atom, such as the fluorine atom of a neighboring molecule. C-H···F interactions are known to play a role in crystal engineering.

Halogen bonding: The fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor.

Computational studies on fluorinated tetraarylporphyrins have demonstrated the importance of dispersive interactions involving fluorine atoms in stabilizing supramolecular assemblies. researchgate.net Similarly, studies on liquid crystals containing cyano-biphenyl derivatives have utilized computational methods to analyze stacking, in-plane, and terminal interaction energies to explain their mesomorphic behavior. researchgate.net These approaches can be applied to this compound to understand how it self-assembles in the solid state or in solution.

The following table summarizes the key conformational and interaction parameters that can be investigated using molecular dynamics simulations for this compound.

| Parameter Studied | Computational Method | Expected Insights |

| Torsional Angle Distribution | Molecular Dynamics (MD) | Provides the probability of finding the molecule in different twisted conformations. |

| Rotational Energy Barrier | Density Functional Theory (DFT) | Quantifies the energy required for rotation around the central C-C bond. |

| Intermolecular Radial Distribution Functions | Molecular Dynamics (MD) | Shows the probability of finding neighboring molecules at a certain distance and orientation. |

| Interaction Energy Decomposition | Quantum Mechanics (QM/MM) | Breaks down the total interaction energy into electrostatic, dispersion, and other components. |

Investigation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states. ucsb.edu For this compound, computational methods can be employed to study a variety of potential reactions, with a particular focus on those involving the reactive ethynyl group.

A primary reaction of interest is the Sonogashira cross-coupling reaction , which is a common and powerful method for the synthesis of this compound itself, typically by coupling a 2-halobiphenyl derivative with a protected acetylene (B1199291), followed by deprotection. mdpi.comlibretexts.org Computational studies, primarily using Density Functional Theory (DFT), have extensively investigated the mechanism of the Sonogashira reaction. researchgate.netresearchgate.netnih.gov These studies have mapped out the catalytic cycle, which generally involves the following key steps:

Oxidative Addition: The aryl halide (e.g., 2-iodo-4'-fluorobiphenyl) adds to a low-valent palladium(0) catalyst to form a palladium(II) intermediate.

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the acetylenic group to the palladium(II) complex.

Reductive Elimination: The desired product, this compound, is formed by the elimination from the palladium(II) complex, regenerating the palladium(0) catalyst.

Computational investigations have been crucial in determining the rate-determining step of this catalytic cycle, which can vary depending on the specific substrates, catalysts, and reaction conditions. nih.gov Furthermore, theoretical studies have explored variations of the Sonogashira reaction, such as copper-free protocols, and have provided insights into the role of ligands and bases in the catalytic process. researchgate.net

Another important class of reactions for the ethynyl group in this compound is cycloaddition reactions . The carbon-carbon triple bond can act as a dienophile or a dipolarophile in reactions such as the Diels-Alder reaction or 1,3-dipolar cycloadditions. researchgate.net Theoretical studies on these reactions can predict the feasibility, regioselectivity, and stereoselectivity of the cycloaddition. researchgate.netnih.gov For example, DFT calculations can be used to locate the transition state structures for the concerted or stepwise pathways of the reaction between this compound and a suitable diene or 1,3-dipole. The calculated activation energies can then be used to predict the reaction rates and to understand the factors that control the outcome of the reaction.

The following table provides a summary of computational approaches used to study the reaction mechanisms relevant to this compound.

| Reaction Type | Computational Method | Key Information Obtained |

| Sonogashira Coupling | Density Functional Theory (DFT) | Catalytic cycle intermediates, transition state structures, activation energies, rate-determining step. |

| Diels-Alder Cycloaddition | Density Functional Theory (DFT) | Reaction pathway (concerted vs. stepwise), transition state geometries, activation barriers, regioselectivity. |

| 1,3-Dipolar Cycloaddition | Density Functional Theory (DFT) | Mechanism, transition states, influence of substituents on reactivity and selectivity. |

Computational studies on the reaction of phenylethynyl radicals with dienes have also provided insights into addition-cyclization-aromatization mechanisms, which could be relevant for understanding potential side reactions or alternative synthetic routes involving the ethynyl moiety of this compound under specific conditions. rsc.org

Applications of 2 Ethynyl 4 Fluorobiphenyl in Advanced Materials Science and Chemical Research

Incorporation into Liquid Crystalline Systems for Electro-Optical Applications

The rod-like structure and inherent polarity of 2-Ethynyl-4'-fluorobiphenyl make it an excellent component for liquid crystalline (LC) mixtures designed for electro-optical applications. The introduction of fluorine atoms into LC molecules significantly influences their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior.

The fluorine substituent in the 4'-position introduces a dipole moment that is not parallel to the long molecular axis, which can be used to tune the dielectric anisotropy (Δε) of the resulting LC material. Fluorinated liquid crystals are known to exhibit advantages such as optimal dielectric anisotropy, enhanced resistivity, and improved voltage retention. nih.gov The biphenyl (B1667301) core provides the necessary rigidity and shape anisotropy to promote the formation of nematic or smectic phases, which are essential for display technologies. nih.goviphy.ac.cn

Research on fluorinated biphenyl compounds has demonstrated that the position and number of fluorine atoms can have a profound effect on the mesomorphic and physical properties of the material. nih.govresearchgate.net For instance, the incorporation of such fluorinated moieties can lead to the development of ferroelectric liquid crystals (FLCs) with short response times, a critical parameter for high-resolution displays. researchgate.net The ethynyl (B1212043) group further extends the conjugation of the molecule, enhancing its polarizability and contributing to the stability of the mesophase. The combination of these structural features allows for the precise engineering of liquid crystals with tailored electro-optical properties for advanced display and photonic devices. novapublishers.comresearchgate.netaston.ac.uk

Table 1: Influence of Structural Moieties on Liquid Crystal Properties

| Molecular Feature | Contribution to Liquid Crystal Properties |

|---|---|

| Biphenyl Core | Provides rigidity and shape anisotropy, promoting mesophase formation. |

| 4'-Fluoro Group | Introduces a dipole moment, allowing for tuning of dielectric anisotropy (Δε); enhances resistivity. nih.gov |

| Ethynyl Group | Extends π-conjugation, increases polarizability anisotropy, and can stabilize the mesophase. |

Building Block for Porous Organic Frameworks (POFs) and Microporous Organic Polymers (MOPs)

The rigidity and defined geometry of this compound make it a valuable monomer for the synthesis of Porous Organic Frameworks (POFs) and Microporous Organic Polymers (MOPs). researchgate.net These materials are characterized by high surface areas, permanent porosity, and exceptional stability, making them suitable for applications in gas storage, separation, and catalysis. nih.govrsc.org

The ethynyl group serves as a reactive site for polymerization, commonly through C-C cross-coupling reactions like Sonogashira-Hagihara or Yamamoto coupling, to form extended, rigid networks. researchgate.netresearchgate.net The resulting polymers, often referred to as Conjugated Microporous Polymers (CMPs), benefit from the π-conjugated system of the biphenyl-ethynyl structure. nih.gov

The inclusion of fluorine atoms within the polymer framework imparts specific properties. Fluorinated frameworks often exhibit enhanced hydrophobicity, which can be advantageous for the selective adsorption of organic vapors from humid environments. researchgate.net For example, fluorinated porous organic polymers (FPOPs) have demonstrated high adsorption capabilities for toluene. nih.govresearchgate.net Furthermore, the C-F dipoles within the pores can create specific interactions that improve the selectivity for certain gases, such as CO2 and CH4. nih.gov The precise control over the building block structure allows for the tuning of pore sizes and surface functionalities within the resulting MOPs. researchgate.netnih.gov

Table 2: Properties of Fluorinated Porous Organic Polymers

| Polymer Type | Key Features | Potential Applications |

|---|---|---|

| FPOP-2 | High porosity (BET surface area > 1000 m²/g), dominant pore size of ~0.63 nm. researchgate.net | Adsorption of small gas molecules (H₂, CO₂, CH₄), removal of harmful aromatic molecules (e.g., toluene). nih.govresearchgate.net |

| F-PAF1 | Robust and flexible 3D framework, surface area of 2050 m²/g. nih.gov | CO₂ and CH₄ capture, with increased isosteric heat of adsorption for CO₂. nih.gov |

Precursor for Organic Electronic and Photonic Materials (e.g., OLEDs, organic semiconductors)

The extended π-conjugated system of this compound is a fundamental prerequisite for its use as a precursor in organic electronic and photonic materials. Molecules with biphenyl and ethynyl groups are frequently employed in the design of organic semiconductors, which form the active layers in devices like Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs).

The rigid, planarizable structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor films. The ethynyl linkage extends the conjugation length, which can be used to tune the HOMO/LUMO energy levels and thus the optical and electronic properties of the material, such as the emission color in an OLED. researchgate.net

Fluorination of the conjugated backbone can have several beneficial effects. The high electronegativity of fluorine generally leads to a lowering of the HOMO and LUMO energy levels, which can improve the environmental stability of the material and facilitate charge injection from electrodes. While not directly about this compound, studies on related bio-inspired organic semiconductors have shown that extending the π-system can lead to intensive emission with high quantum yields. mdpi.com This makes ethynyl-linked fluorobiphenyl derivatives promising candidates for highly efficient light-emitting materials in next-generation displays and solid-state lighting. sigmaaldrich.comchemrxiv.org

Scaffold in Supramolecular Chemistry for Directed Self-Assembly

In supramolecular chemistry, the precise control over molecular shape and intermolecular interactions is key to creating complex, functional architectures. This compound serves as an excellent scaffold for directed self-assembly (DSA) due to its well-defined linear geometry and the specific, non-covalent interactions afforded by the fluorine substituent.

Directed self-assembly is a bottom-up nanofabrication technique that guides the spontaneous organization of molecules, often block copolymers (BCPs), into ordered patterns. mdpi.comgoogle.com The principles of DSA rely on controlling the interfacial energies between different molecular blocks and a guiding template. nih.gov The incorporation of fluorinated moieties into polymer blocks can significantly increase the interaction parameter (chi, χ), which drives a stronger phase separation and allows for the formation of smaller, sub-10 nm features. brewerscience.com

The fluorine atom in this compound can participate in dipole-dipole interactions and weak hydrogen bonds, influencing the packing of molecules in the solid state or in thin films. This directional control is essential for creating ordered nanostructures for applications in next-generation lithography and nanoelectronics. brewerscience.comresearchgate.net The rigid biphenyl-ethynyl backbone ensures that the directional information encoded by the terminal groups is translated over larger length scales, facilitating the formation of long-range order.

Design and Synthesis of Chemosensors and Molecular Probes

The inherent fluorescence of the π-conjugated this compound core makes it a suitable platform for the design of fluorescent chemosensors and molecular probes. mdpi.com These analytical tools typically consist of three main components: a fluorophore (the signaling unit), a recognition site (for binding the target analyte), and a linker. mdpi.com The biphenyl-ethynyl scaffold can function as the core fluorophore.

The terminal ethynyl group is a particularly useful handle for chemical modification. It can be readily functionalized using "click" chemistry or Sonogashira coupling reactions to attach a specific receptor designed to bind selectively to a target analyte, such as a metal ion, an anion, or a biologically relevant molecule. rsc.org

Upon binding of the analyte to the recognition site, a change in the electronic structure of the probe occurs. This can modulate the fluorescence properties of the biphenyl-ethynyl fluorophore through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com This change in fluorescence intensity or wavelength provides a direct, often visual, signal for the presence of the target. The development of such probes is crucial for applications in environmental monitoring, medical diagnostics, and cellular imaging. nih.govnih.govresearchgate.net

Ligand Precursor for Organometallic Catalysis

In the field of organometallic chemistry, this compound can serve as a valuable precursor for the synthesis of specialized ligands used in homogeneous catalysis. The performance of a metal catalyst is critically dependent on the electronic and steric properties of the ligands coordinated to the metal center.

The terminal alkyne functionality of this compound is a versatile reactive group for ligand synthesis. It can be used in various transformations, including:

Coupling Reactions: The ethynyl group can undergo coupling reactions to attach phosphine (B1218219), amine, or other coordinating groups, creating more complex bidentate or polydentate ligands.

Coordination: The alkyne itself can directly coordinate to a transition metal center, serving as a two-electron π-ligand.

Cyclization Reactions: Alkynes are common starting materials for the synthesis of heterocyclic ligands through metal-catalyzed cyclization reactions.

The fluorobiphenyl moiety of the ligand can influence the catalyst's properties. The electron-withdrawing nature of the fluorine atom can modify the electron density at the metal center, thereby tuning its reactivity and selectivity. For example, a more electron-deficient metal center might exhibit enhanced catalytic activity in certain oxidative addition steps. By systematically modifying the ligand structure starting from precursors like this compound, chemists can fine-tune the performance of organometallic catalysts for a wide range of organic transformations.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polystyrene-b-polymethylmethacrylate (PS-b-PMMA) |

Systematic Synthetic Modifications and Derivatization of 2 Ethynyl 4 Fluorobiphenyl

Regioselective Functionalization of the Biphenyl (B1667301) Rings

The introduction of new functional groups onto the biphenyl core of 2-ethynyl-4'-fluorobiphenyl is governed by the directing effects of the existing ethynyl (B1212043) and fluoro substituents, as well as the potential for directed metalation strategies. Understanding these influences is crucial for achieving regiocontrol in synthetic transformations.

The ethynyl group, being a deactivating group, generally directs electrophilic aromatic substitution to the meta-position (C5) on its own ring. Conversely, the fluorine atom on the second ring is an ortho, para-director, albeit a deactivating one. wikipedia.orgorganicchemistrytutor.comcognitoedu.org This directing influence would favor substitution at the C3' and C5' positions. The interplay of these directing effects can lead to complex product mixtures in classical electrophilic substitution reactions, often necessitating the use of more sophisticated and regioselective synthetic methodologies.

Directed Ortho-Metalation (DoM): A powerful strategy to achieve regioselectivity is directed ortho-metalation. slideshare.netacs.orgwikipedia.org In this approach, a directing metalation group (DMG) is first installed on one of the biphenyl rings. This group then directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new functional group with high regioselectivity. For instance, the introduction of a DMG at a specific position on either ring of the this compound scaffold would allow for precise functionalization at the adjacent ortho-positions. While specific examples for this compound are not extensively documented in publicly available literature, the principles of DoM on substituted biphenyls are well-established. slideshare.netacs.orgresearchgate.net

Cross-Coupling Reactions: Another key strategy for the regioselective functionalization of the biphenyl rings involves the use of pre-functionalized precursors in cross-coupling reactions. For instance, starting with a di-halogenated biphenyl derivative allows for the sequential and regioselective introduction of the ethynyl group and other desired functionalities via reactions such as Suzuki or Sonogashira couplings. This approach offers a high degree of control over the final substitution pattern.

The following table summarizes the expected regioselectivity for common electrophilic aromatic substitution reactions on the two rings of this compound, based on the directing effects of the individual substituents. It is important to note that these are predictions, and experimental verification is necessary due to the combined electronic effects of the substituents and the biphenyl system.

| Ring | Substituent | Predicted Position of Electrophilic Attack | Activating/Deactivating Effect |

| A (with Ethynyl group) | 2-Ethynyl | C5 (meta) | Deactivating |

| B (with Fluoro group) | 4'-Fluoro | C3', C5' (ortho, para) | Deactivating |

Chemical Transformations of the Ethynyl Group into Other Functional Moieties

The ethynyl group of this compound is a highly versatile functional handle that can be transformed into a wide range of other chemical moieties, significantly expanding the molecular diversity of its derivatives.

Reduction to Vinyl and Saturated Alkane Groups: The triple bond of the ethynyl group can be selectively reduced. Partial reduction, typically using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), yields the corresponding cis-vinyl derivative, (Z)-2-(ethen-1-yl)-4'-fluorobiphenyl. Complete hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, leads to the formation of the saturated ethyl derivative, 2-ethyl-4'-fluorobiphenyl.

Hydration and Addition Reactions: The ethynyl group can undergo hydration reactions, typically catalyzed by mercury salts in the presence of acid, to yield the corresponding acetyl derivative, 1-(4'-fluoro-[1,1'-biphenyl]-2-yl)ethan-1-one. Other addition reactions, such as hydrohalogenation, can also be performed to introduce vinyl halides.

Cycloaddition Reactions and Heterocycle Formation: The ethynyl group is an excellent dienophile and dipolarophile, enabling its participation in various cycloaddition reactions. For example, [3+2] cycloadditions with azides (Huisgen cycloaddition) can be used to form triazole rings. Reaction with nitrile oxides can yield isoxazoles, and with diazomethane, pyrazoles can be synthesized. These reactions provide access to a diverse range of heterocyclic derivatives of this compound.

Coupling Reactions: The terminal alkyne can participate in various coupling reactions. For instance, the Glaser coupling can be used to dimerize the molecule, forming a butadiyne-linked biphenyl dimer. Sonogashira coupling with aryl or vinyl halides allows for the extension of the conjugated system.

The following table provides a summary of key transformations of the ethynyl group:

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | cis-Vinyl |

| Full Hydrogenation | H₂, Pd/C | Ethyl |

| Hydration | H₂SO₄, HgSO₄, H₂O | Acetyl |

| [3+2] Cycloaddition | R-N₃ | 1,2,3-Triazole |

| [3+2] Cycloaddition | R-CNO | Isoxazole |

Derivatization of the Fluorine Atom (e.g., C-F to C-X Transformations)

The fluorine atom on the 4'-position of the biphenyl ring, while generally considered robust, can be replaced under specific conditions, allowing for further derivatization. These transformations typically require harsh reaction conditions due to the strength of the C-F bond.

Nucleophilic aromatic substitution (SNAr) is the primary pathway for the displacement of the fluorine atom. For this reaction to proceed, the aromatic ring must be sufficiently activated by electron-withdrawing groups. In the case of this compound, the ethynyl group is on a separate ring and its electronic influence on the fluorinated ring is modest. Therefore, harsh conditions, such as high temperatures and the use of strong nucleophiles, are generally required.

Common nucleophiles that can displace the fluorine atom include:

Alkoxides (e.g., NaOR): to form ether derivatives.

Amines (e.g., R₂NH): to form substituted aniline (B41778) derivatives.

Thiols (e.g., RSH): to form thioether derivatives.

The success of these SNAr reactions is highly dependent on the specific nucleophile and the reaction conditions employed.

Synthesis of Oligomers and Polymers Incorporating the this compound Unit

The presence of the polymerizable ethynyl group makes this compound a valuable monomer for the synthesis of oligomers and polymers. These materials can exhibit interesting optical and electronic properties due to the incorporation of the rigid and potentially conjugated biphenyl unit.

Alkyne Metathesis Polymerization: Alkyne metathesis is a powerful method for the polymerization of terminal alkynes. Using appropriate transition metal catalysts, such as those based on molybdenum or tungsten, this compound can be polymerized to form poly(this compound). The properties of the resulting polymer, such as its molecular weight and solubility, can be controlled by the choice of catalyst and reaction conditions.

Palladium-Catalyzed Polymerizations: The ethynyl group can also participate in palladium-catalyzed polymerization reactions. For example, copolymerization with di- or poly-halogenated aromatic compounds via Sonogashira coupling can lead to the formation of conjugated polymers with alternating this compound units and other aromatic moieties.

Preparation of Analogs for Structure-Property Relationship (SPR) Studies to Elucidate Design Principles

Systematic modification of the this compound structure is crucial for establishing structure-property relationships (SPR). By preparing a library of analogs and evaluating their physicochemical and functional properties, researchers can elucidate the design principles that govern the performance of these molecules in specific applications.

Key modifications for SPR studies include:

Varying the position of the ethynyl and fluoro groups: Moving the substituents to different positions on the biphenyl rings can have a profound impact on the molecule's geometry, electronic properties, and intermolecular interactions.

Introducing different substituents on the biphenyl rings: The addition of various electron-donating or electron-withdrawing groups at specific positions allows for a systematic investigation of their effect on properties such as absorption and emission spectra, redox potentials, and biological activity.

Modifying the ethynyl group: As discussed in section 7.2, transforming the ethynyl group into other functionalities provides a wide range of analogs for SPR studies.

Replacing the fluorine atom: Substituting the fluorine with other halogens or functional groups (as discussed in section 7.3) can probe the role of this specific atom in determining the molecule's properties.

Through the careful design and synthesis of such analogs, a deeper understanding of the relationship between molecular structure and function can be achieved, guiding the development of new materials and molecules with optimized performance.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-Ethynyl-4'-fluorobiphenyl

The current body of scientific literature on this compound, also known by the non-proprietary name Fluretofen, primarily centers on its potential as a novel anti-inflammatory agent. nih.govnih.gov Early research, particularly in animal models, has elucidated its metabolic fate and pharmacokinetic profile. nih.gov Studies in rats have shown that the compound is well-absorbed and undergoes biotransformation to produce metabolites that also possess anti-inflammatory properties. nih.gov

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the foundational metabolic and pharmacological studies, significant knowledge gaps exist in the scientific understanding of this compound. The research landscape is narrowly focused, leaving many potential areas of investigation unexplored.

Key knowledge gaps include:

Expanded Pharmacological Profile: Research has been confined to its anti-inflammatory effects. A comprehensive screening of its activity against other biological targets could reveal new therapeutic potentials.

Human Metabolism and Toxicology: While metabolic pathways in rats are documented, detailed studies on its biotransformation and safety profile in humans are conspicuously absent from the available literature.

Physicochemical Characterization: In-depth experimental data on its solid-state properties, photophysical characteristics, and electronic properties are lacking. Such information is crucial for its potential application in materials science.

Reactivity and Derivatization: The synthetic utility of the ethynyl (B1212043) group and the fluorinated biphenyl (B1667301) core has not been systematically explored. This versatile handle could be used to create a library of derivatives with diverse functionalities.

Untapped research avenues could involve investigating its potential as a building block for polymers, its application in molecular probes, or its use as a scaffold in the development of agents targeting other diseases.

Potential for Novel Synthetic Methodologies

The synthesis of substituted biphenyls is a well-established field, with numerous cross-coupling reactions available, such as the Suzuki-Miyaura, Ullmann, and Negishi couplings. rsc.orgacs.org The introduction of the ethynyl moiety is typically achieved via Sonogashira coupling, which joins a terminal alkyne with an aryl halide using a palladium and copper co-catalyst system. libretexts.orgorganic-chemistry.org

While these methods are effective, there is considerable potential for developing novel and improved synthetic strategies for this compound and its analogues. Future research could focus on:

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes could offer improved safety, efficiency, and scalability, which is particularly relevant for the synthesis of active pharmaceutical ingredients (APIs). purdue.edu

Copper-Free Sonogashira Coupling: Developing copper-free variants of the Sonogashira reaction can mitigate issues related to catalyst toxicity and simplify product purification. libretexts.orgorganic-chemistry.org

Inverse Sonogashira Reaction: This alternative approach, which couples an iodoalkyne with a boronic acid, could offer a different substrate scope and reaction conditions, expanding the synthetic toolbox. nih.gov

Green Chemistry Approaches: The implementation of more environmentally benign solvents, lower catalyst loadings, and energy-efficient conditions would represent a significant advancement in the synthesis of this class of compounds. purdue.edu

Emerging Applications in Interdisciplinary Fields

The unique structural features of this compound—a rigid biphenyl core, a reactive ethynyl group, and a fluorine substituent—make it an attractive candidate for applications beyond its initial investigation as an anti-inflammatory drug.

Materials Science: Fluorinated biphenyls are key components in the synthesis of microporous organic polymers (MOPs) used for gas storage and separation. ossila.com The rigid structure of this compound could be leveraged to create novel MOPs with tailored pore sizes and functionalities. Furthermore, substituted biphenyls are used as building blocks for organic light-emitting diodes (OLEDs), suggesting a potential avenue for this compound in organic electronics. rsc.org

Chemical Biology and Bioconjugation: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." This opens up possibilities for using this compound as a molecular probe to label and study biological systems.

Medicinal Chemistry Scaffold: The 2-fluoro-biphenyl moiety is present in other APIs, such as the non-steroidal anti-inflammatory drug Flurbiprofen. ossila.comguidechem.com The ethynyl group provides a vector for modification, allowing the core structure to be elaborated into a diverse range of potential therapeutic agents targeting different biological pathways.

Outlook on the Rational Design of Related Biphenyl Derivatives with Tailored Properties

The rational design of new molecules based on the this compound scaffold holds significant promise. The biphenyl structure is not static; the degree of rotation around the central carbon-carbon bond can be controlled by the size of ortho-substituents, a phenomenon known as atropisomerism, which can be critical for biological activity. rsc.orgresearchgate.net

Future design strategies could involve:

Systematic Structural Modification: The synthesis of a library of analogues by varying the position and nature of substituents on both phenyl rings would allow for a systematic exploration of structure-activity relationships (SAR).

Fluorine as a Modulating Element: The fluorine atom is known to influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. acs.org Introducing additional fluorine atoms or other halogen substituents could be used to fine-tune these characteristics for a desired application.

Derivatization of the Ethynyl Group: The alkyne can be transformed into a wide array of other functional groups (e.g., triazoles, extended conjugated systems) to tailor the electronic, physical, and biological properties of the resulting molecules.

By combining computational modeling with targeted synthesis, it will be possible to rationally design novel biphenyl derivatives with properties precisely engineered for specific applications, from next-generation pharmaceuticals to advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethynyl-4'-fluorobiphenyl, and how can purity be optimized?

- Methodological Answer : The Sonogashira coupling reaction is widely used to introduce ethynyl groups into biphenyl systems. For this compound, cross-coupling between 4'-fluoro-2-iodobiphenyl and trimethylsilylacetylene (followed by deprotection) is a validated approach . Purity optimization involves rigorous purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and confirmation by HPLC (>98% purity). Monitoring reaction progress with NMR can help track fluorinated intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- and NMR : Resolve aromatic protons and confirm ethynyl group integration (δ ~2.5–3.5 ppm for terminal alkynes).

- NMR : Identifies fluorine substitution patterns (chemical shifts vary by position, e.g., para-fluorine at δ ~-115 ppm) .

- IR Spectroscopy : Detects C≡C stretching (~2100 cm) and C-F bonds (~1200 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHF) .

Advanced Research Questions

Q. How can researchers experimentally distinguish steric vs. electronic effects of the fluorine substituent in this compound derivatives?

- Methodological Answer :

- Control Compounds : Synthesize analogs with non-fluorinated biphenyls (e.g., 2-Ethynylbiphenyl) to isolate fluorine’s electronic effects .

- X-ray Crystallography : Compare bond lengths and torsion angles to assess steric hindrance caused by fluorine .

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to quantify electron-withdrawing effects .

- Reactivity Studies : Monitor regioselectivity in electrophilic substitution reactions (e.g., nitration) to evaluate fluorine’s directing influence .

Q. What contradictions exist in the toxicological data for fluorobiphenyl derivatives, and how can they be resolved?

- Methodological Answer :

- Contradiction : Studies on 4'-fluorobiphenyl derivatives report conflicting hepatotoxicity outcomes. For example, N-4-(4'-fluorobiphenyl)acetamide induced hepatic lesions in rats, while structurally similar compounds showed no toxicity .

- Resolution Strategies :

- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxides) that may explain toxicity discrepancies .

- Species-Specific Models : Compare rodent and human hepatocyte responses to assess translational relevance .

- Dose-Response Studies : Establish NOAEL (No Observed Adverse Effect Level) thresholds under controlled exposure conditions .

Q. How can this compound be integrated into supramolecular systems for enzyme inhibition or material science applications?

- Methodological Answer :

- Enzyme Inhibition : Design derivatives with ethynyl groups as rigid linkers for targeting enzyme active sites. For example, fluorobiphenyl-based neprilysin inhibitors use ethynyl spacers to optimize binding affinity .

- Coordination Chemistry : Functionalize the ethynyl group with transition metals (e.g., Pd or Cu) for catalytic or luminescent materials .

- Crystal Engineering : Exploit fluorine’s hydrogen-bond acceptor capacity to stabilize molecular packing in organic semiconductors .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in reported electronic spectra for fluorobiphenyl derivatives?

- Methodological Answer :

- Standardized Solvent Systems : UV-Vis and fluorescence spectra are solvent-dependent. Use anhydrous DMSO or THF for reproducibility .

- Concentration Calibration : Ensure molar extinction coefficients are measured at identical concentrations (e.g., 10 M).

- Cross-Validation : Compare experimental data with TD-DFT (Time-Dependent DFT) simulations to identify outliers .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.